molecular formula C23H23N5O2 B2541986 N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-3,4-dimethylbenzamide CAS No. 922130-93-6

N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-3,4-dimethylbenzamide

Cat. No.: B2541986
CAS No.: 922130-93-6
M. Wt: 401.47
InChI Key: JKQVUBQPEOJZEO-UHFFFAOYSA-N
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Description

N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-3,4-dimethylbenzamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a benzyl group, and a dimethylbenzamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-3,4-dimethylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core: : This step involves the cyclization of appropriate precursors, such as hydrazine derivatives and pyrimidine intermediates, under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or acetic acid at elevated temperatures.

  • Introduction of the Benzyl Group: : The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrazolo[3,4-d]pyrimidine core in the presence of a base like potassium carbonate.

  • Attachment of the Dimethylbenzamide Moiety: : The final step involves the coupling of the pyrazolo[3,4-d]pyrimidine intermediate with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-3,4-dimethylbenzamide undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzyl or dimethylbenzamide moieties are replaced by other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Ethanol, acetic acid, dichloromethane

    Bases: Potassium carbonate, triethylamine

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.

Scientific Research Applications

N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-3,4-dimethylbenzamide has a wide range of scientific research applications, including:

  • Chemistry: : The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

  • Biology: : It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The compound’s ability to interact with specific biological targets makes it a valuable tool in biochemical research.

  • Medicine: : Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

  • Industry: : The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-3,4-dimethylbenzamide can be compared with other similar compounds, such as:

  • Pyrazolo[3,4-d]pyrimidine Derivatives: : These compounds share the same core structure but differ in the substituents attached to the pyrazolo[3,4-d]pyrimidine ring. The differences in substituents can lead to variations in chemical and biological properties.

  • Benzyl-Substituted Pyrazolo[3,4-d]pyrimidines: : Compounds with different benzyl substituents may exhibit different biological activities and chemical reactivity.

  • Dimethylbenzamide Derivatives: : Variations in the dimethylbenzamide moiety can affect the compound’s solubility, stability, and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[2-(5-benzyl-4-oxopyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c1-16-8-9-19(12-17(16)2)22(29)24-10-11-28-21-20(13-26-28)23(30)27(15-25-21)14-18-6-4-3-5-7-18/h3-9,12-13,15H,10-11,14H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQVUBQPEOJZEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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